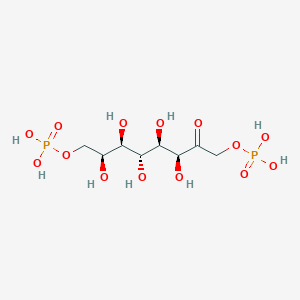
(2-Chlorophenoxy)trimethylsilane
Overview
Description
(2-Chlorophenoxy)trimethylsilane is a useful research compound. Its molecular formula is C9H13ClOSi and its molecular weight is 200.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organometallic Chemistry and Reactivity Studies
- (2,4,6-Trimethoxyphenyl)trimethylsilane, a related compound, has been studied for its reactivity, particularly focusing on its acid cleavage properties in comparison to phenyltrimethylsilane (Eaborn, Salih, & Walton, 1972).
Applications in Electronic Materials and Chemical Vapor Deposition (CVD)
- Trimethylsilane derivatives are utilized in plasma-enhanced chemical vapor deposition (PECVD) processes for depositing dielectric thin films and low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides (Loboda, 1999).
Study of Metalation Reactions in Organic Chemistry
- Research on trimethylsilyl-substituted chloroarenes and fluoroarenes, like (2-chlorophenyl)trimethylsilane, has provided insights into the effects of bulky silyl substituents on the reactivity and metalation processes in organic synthesis (Heiss, Marzi, Mongin, & Schlosser, 2007).
Synthesis and Chemical Transformations
- The reaction dynamics of (2-aminoethoxy)trimethylsilane with chloromethylalkoxysilanes have been explored to understand the formation of cyclic substitution products and the mechanism of detachment of the substituted methyl group from the silicon atom (Zhdanov, Pakhomov, & Arkhipov, 1967).
Photochemical Studies and Radical Behavior
- Investigations into the photoreactivity of trimethylsilane derivatives in different conditions have contributed to understanding the radical and ionic chemistry of these compounds, especially in the context of photochemical generation and reactivity (Raviola, Ravelli, Protti, & Fagnoni, 2014).
Nanomaterials and Polymer Science
- The synthesis of amphiphilic poly(organosiloxane) nanospheres utilizing trimethoxymethylsilane and other silane compounds has been studied for developing core−shell and core−shell−shell nanospheres with varying amphiphilic properties (Jungmann, Schmidt, Maskos, Weis, & Ebenhoch, 2002).
Advancements in Lithium-Ion Battery Technology
- Novel silane compounds, including trimethylsilane derivatives, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries, showing great potential for enhancing battery performance and stability (Amine, Wang, Vissers, Zhang, Rossi, & West, 2006).
Catalysis and Gold-Catalyzed Reactions
- Aryltrimethylsilanes, like (2-Chlorophenoxy)trimethylsilane, have been used in gold-catalyzed oxidative coupling reactions, showcasing their efficiency and the potential for minimizing byproducts in complex organic synthesis (Brenzovich, Brazeau, & Toste, 2010).
Safety and Hazards
Properties
IUPAC Name |
(2-chlorophenoxy)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClOSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLHRQHCIXYIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346920 | |
| Record name | (2-Chlorophenoxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17881-65-1 | |
| Record name | (2-Chlorophenoxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Chlorophenoxy)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
![2-chloro-5-methyl-5,6,7,9,10,14b-hexahydroisoquino[2,1-d][1,4]benzodiazepine](/img/structure/B99693.png)

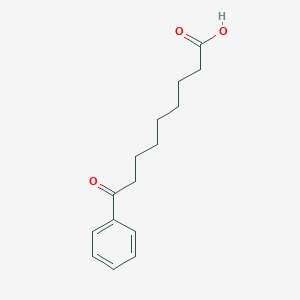
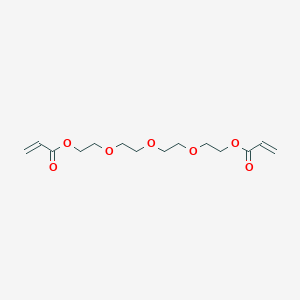
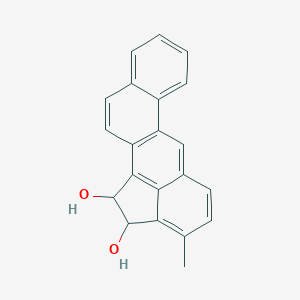
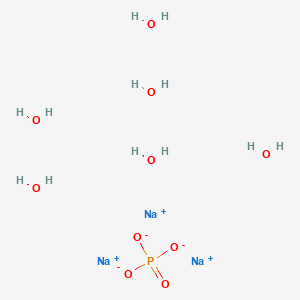
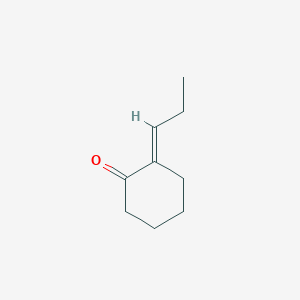
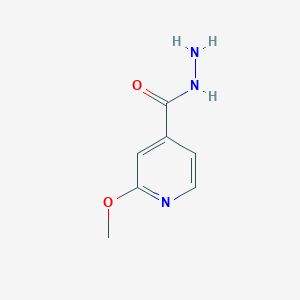
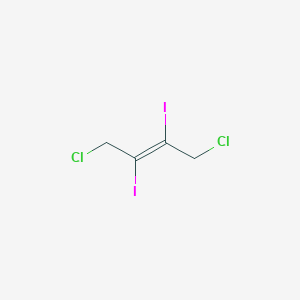

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
